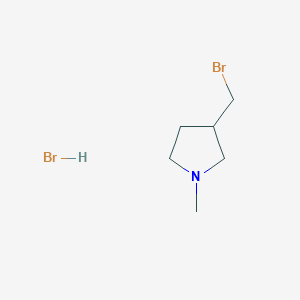![molecular formula C7H9F3N4 B1528621 3-(2,2,2-Trifluorethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 837430-20-3](/img/structure/B1528621.png)
3-(2,2,2-Trifluorethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a triazole ring fused with a pyrazine ring, and it is substituted with a trifluoroethyl group. This combination of structural elements imparts the compound with significant chemical stability and potential for diverse biological interactions.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are enzymes and receptors in the biological system . This compound is capable of binding with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the function of these targets . For instance, it has been found to inhibit c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it has been found to inhibit the c-Met kinase pathway, which is involved in cellular processes such as growth and migration . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of c-Met kinase, which can lead to the suppression of cell proliferation . This suggests that the compound may have potential therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
Biochemische Analyse
Biochemical Properties
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby blocking their activity and subsequent signaling cascades. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular functions.
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis. For instance, studies have shown that it can arrest the cell cycle in the G0/G1 phase and promote late apoptosis in A549 lung cancer cells . This effect is mediated through the inhibition of c-Met and VEGFR-2 signaling pathways, which are essential for cell survival and proliferation. Additionally, this compound may influence other cellular processes, such as metabolism and gene expression, further contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and downstream signaling. This binding is facilitated by the trifluoroethyl group, which enhances the compound’s affinity for these kinases . Additionally, this compound may modulate gene expression by interacting with transcription factors or directly binding to DNA. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on kinase activity and cell proliferation. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, although the exact duration of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may become apparent, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in cellular metabolism, potentially altering the levels of critical metabolites.
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations typically observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is crucial for its activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal may facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps. One common method includes the following steps :
Step 1: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is maintained at a pH of 6 and impurities are removed to obtain an intermediate.
Step 2: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring conditions. Methanesulfonic acid is then added, and the mixture is refluxed. Trifluoroacetic acid is distilled out, and the pH is adjusted to 12. Organic phases are separated, and impurities are removed to obtain another intermediate.
Step 3: The final intermediate is subjected to hydrogenation using palladium/carbon in an ethanol solution under nitrogen protection. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. They often involve the use of commercially available reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the trifluoroethyl group, which imparts enhanced chemical stability and potential for diverse biological interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWMRVSKAPXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837430-20-3 | |
| Record name | 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
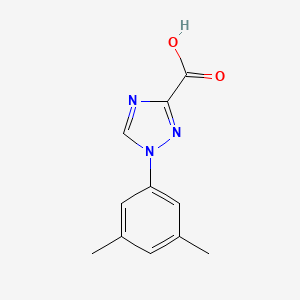
![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)

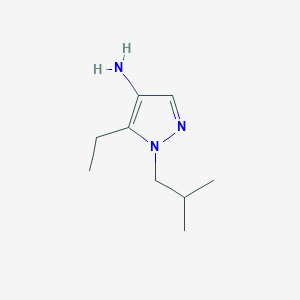
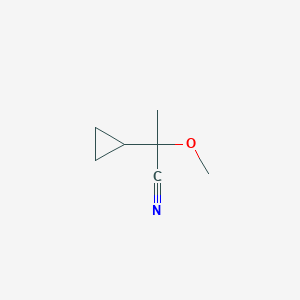


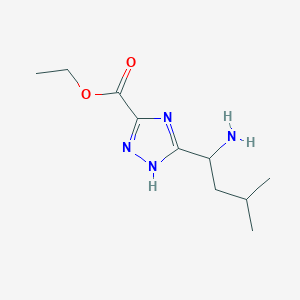
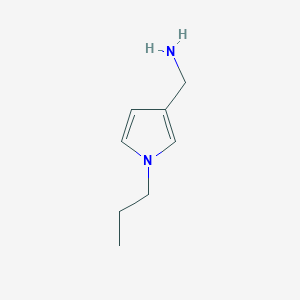
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
